molecular formula C10H9FO3 B13295827 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid

Cat. No.: B13295827
M. Wt: 196.17 g/mol
InChI Key: NRBZWFUFHBHSMQ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid is an organic compound that belongs to the class of benzofurans Benzofurans are characterized by a benzene ring fused to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Fluoroacetic Acid Moiety: The fluoroacetic acid group can be introduced via nucleophilic substitution reactions using fluoroacetyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of derivatives with different functional groups replacing the fluoro group.

Scientific Research Applications

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid
  • 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate

Uniqueness

2-(2,3-Dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This differentiates it from other benzofuran derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H9FO3/c11-8(10(12)13)7-3-1-2-6-4-5-14-9(6)7/h1-3,8H,4-5H2,(H,12,13)

InChI Key

NRBZWFUFHBHSMQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC=C2C(C(=O)O)F

Origin of Product

United States

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